[S-(R*,S*)]-5-(1,5-dimethylhexen-4-yl)-2-methyl-1,3-cyclohexa-1,3-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
495-60-3 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(5R)-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14?,15-/m1/s1 |
InChI Key |
KKOXKGNSUHTUBV-YSSOQSIOSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C=C1)C(C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC(C=C1)C(C)CCC=C(C)C |
boiling_point |
167.00 to 168.00 °C. @ 50.00 mm Hg |
Other CAS No. |
495-60-3 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(5R)-5-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-methyl-1,3-cyclohexadiene; _x000B_[S-(R*,S*)]-5-(1,5-dimethyl-4-hexenyl)-2-methyl-1,3-Cyclohexadiene; (5R)-5-[(1S)-1,5-Dimethyl-4-hexenyl]-2-methyl-1,3-cyclohexadiene; Zingiberene; (-)-Zingiberene; l-Zingiberene; α |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Zingiberene
Isoprenoid Pathway Precursors
Terpenes, including zingiberene, are a vast family of natural products derived from simple five-carbon (C5) diphosphate (B83284) precursors. These precursors undergo coupling reactions catalyzed by prenyltransferases to form larger molecules, which are then cyclized by terpene synthases into a diverse array of structures.
Farnesyl diphosphate (FPP), also known as farnesyl pyrophosphate, is a C15 isoprenoid that serves as the central precursor for all sesquiterpenes. It is formed through the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of its isomer, dimethylallyl diphosphate (DMAPP). FPP stands at a critical branch point in the isoprenoid pathway. From this point, enzymes can direct the flow of FPP towards the synthesis of either sterols (like cholesterol) or non-sterol compounds, which include sesquiterpenes, dolichols, and ubiquinone. The synthesis of FPP itself is catalyzed by FPP synthase (FPS), a key enzyme that regulates the production of this vital intermediate for sesquiterpenoid biosynthesis. In plants, the universal C5 precursors IPP and DMAPP can originate from two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway or the plastidic 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. Sesquiterpenes are typically synthesized from FPP derived from the cytosolic MVA pathway.
While the (2E,6E) stereoisomer of FPP is the common precursor for most sesquiterpenes, the biosynthesis of zingiberene in certain plants, notably the wild tomato Solanum habrochaites, utilizes an unusual geometric isomer: (2Z,6Z)-farnesyl diphosphate ((Z,Z)-FPP). This discovery unveiled a novel biosynthetic pathway. Research has demonstrated the existence of a specific short-chain Z-isoprenyl diphosphate synthase, named (Z,Z)-FPP synthase (zFPS), which is responsible for producing (Z,Z)-FPP. This enzyme is distinct from the more common (E,E)-FPP synthases. Subsequent experiments confirmed that zingiberene synthase enzymes from these plants use (Z,Z)-FPP as their specific substrate to produce zingiberene and related sesquiterpenes. This pathway highlights the specialized evolution of metabolic pathways in different plant species to generate specific chemical defenses or attractants.
Zingiberene Synthase: Enzyme Characterization and Catalytic Mechanisms
Zingiberene synthase is the dedicated enzyme that catalyzes the conversion of the acyclic farnesyl diphosphate precursor into the monocyclic zingiberene. Its characterization has been crucial for understanding the intricate chemical reactions that lead to the formation of this specific sesquiterpene.
New sesquiterpene synthase genes responsible for zingiberene production have been successfully isolated and identified, particularly from the wild tomato species Solanum habrochaites. For instance, a gene from the LA2167 strain of S. habrochaites, termed LA2167-ZIS, was identified and shown to express an enzyme that primarily synthesizes zingiberene. In another study on wild tomato, researchers identified a gene encoding a putative terpene synthase, which they named Santalene and Bergamotene (B12702309) Synthase (SBS), that was responsible for producing class II sesquiterpenes from (Z,Z)-FPP. The overexpression of a zingiberene synthase gene isolated from lemon basil in tomato fruit has also been shown to increase the production of both mono- and sesquiterpenes. This genetic research provides the tools to potentially engineer plants
Genetic Basis of Zingiberene Biosynthesis
The production of zingiberene, a characteristic sesquiterpene, is governed by specific enzymes known as zingiberene synthases. These enzymes are encoded by a large and diverse superfamily of genes, and their genetic architecture and sequence variability across the plant kingdom provide insights into the evolution of specialized metabolic pathways.
Gene Superfamily Analysis of Terpene Synthases
Zingiberene synthase is a member of the terpene synthase (TPS) gene superfamily, which is responsible for the biosynthesis of the vast and diverse class of natural products known as terpenoids. google.comnau.edu Terpenoids play crucial roles in plant primary metabolism, growth, development, and ecological interactions. nih.govnih.gov The TPS family is one of the most significant and varied medium-sized gene families in plants, with its size and composition differing considerably among plant species, reflecting adaptations to specific environmental pressures. nih.gov
Based on phylogenetic analysis of their amino acid sequences, plant TPS genes are categorized into several distinct subfamilies, typically designated TPS-a through TPS-h. nih.govresearchgate.netnih.gov This classification helps to understand their evolutionary relationships and functional divergence.
TPS-a: This is one of the largest subfamilies in angiosperms and primarily contains sesquiterpene synthases (C15) and some diterpene synthases (C20). mdpi.com Zingiberene synthase, which synthesizes a C15 sesquiterpene, falls within this subfamily.
TPS-b: This subfamily is largely composed of monoterpene synthases (C10) and is specific to angiosperms. mdpi.commdpi.com
TPS-c: Members of this subfamily are mainly diterpene synthases involved in primary metabolism, such as the synthesis of gibberellin precursors like ent-kaurene. researchgate.netnih.gov
TPS-d: This is a gymnosperm-specific subfamily whose members can synthesize monoterpenes, sesquiterpenes, and diterpenes. mdpi.com
TPS-e/f: This subfamily includes diterpene synthases for primary metabolism (similar to TPS-c) as well as synthases for specialized secondary metabolites. researchgate.netnih.gov
TPS-g: This group consists mainly of monoterpene synthases that produce acyclic terpenes often found in floral scents. mdpi.com
TPS-h: This is a small, species-specific subfamily found in Selaginella moellendorffii. mdpi.com
The evolutionary history of the TPS superfamily is marked by significant expansion and functional diversification. It is hypothesized that TPS genes involved in secondary metabolism, like zingiberene synthase, evolved from ancestral genes that participated in primary metabolism. nau.edu This evolution likely occurred through processes of gene duplication (both tandem and segmental) followed by divergence, allowing for the development of novel enzymatic functions and the production of a wide array of specialized terpenes. nih.gov
Table 1: Major Subfamilies of the Plant Terpene Synthase (TPS) Gene Superfamily
| Subfamily | Primary Product Class | Key Functions/Characteristics | Taxonomic Group |
|---|---|---|---|
| TPS-a | Sesquiterpenes (C15), Diterpenes (C20) | Largest group in angiosperms; involved in specialized secondary metabolism (e.g., zingiberene synthesis). | Angiosperms |
| TPS-b | Monoterpenes (C10) | Involved in producing volatile compounds for defense and pollinator attraction. | Angiosperms |
| TPS-c | Diterpenes (C20) | Primarily involved in primary metabolism (e.g., gibberellin biosynthesis). | Land Plants |
| TPS-d | Mono-, Sesqui-, and Diterpenes | Gymnosperm-specific; diverse functions. | Gymnosperms |
| TPS-e/f | Diterpenes (C20) | Contains enzymes for both primary (e.g., ent-kaurene) and secondary metabolism. | Land Plants |
| TPS-g | Monoterpenes (C10) | Produces acyclic monoterpenes, often associated with floral scents. | Angiosperms |
Genomic Organization and Sequence Variation in Zingiberene Synthases across Plant Species
The genomic architecture of TPS genes, including zingiberene synthases, exhibits significant variation that reflects their evolutionary trajectory. google.com Analysis of TPS gene structure across different plant lineages has revealed distinct classes based on their exon-intron organization. nau.edunih.gov
Research comparing TPS genes from gymnosperms and angiosperms suggests that the ancestral TPS gene likely resembled a modern conifer diterpene synthase, characterized by a complex structure of at least 12 introns and 13 exons. nau.edunih.gov Over evolutionary time, a process of sequential intron loss is thought to have led to the more compact gene structures seen in many angiosperm TPS genes, which typically have six or seven exons. nau.edunih.gov For example, the gene encoding α-humulene synthase (ZSS1) in shampoo ginger (Zingiber zerumbet) is classified into the TPS-III subfamily, which is characterized by this reduced number of introns and exons. nih.gov
In many plant genomes, TPS genes are not randomly distributed but are often found in functional clusters on chromosomes. mdpi.com These clusters can contain multiple, often related, TPS genes, which is thought to facilitate the coordinated regulation of terpene biosynthesis and the evolution of new functions through gene duplication and divergence. mdpi.com Such clusters have been identified in the genomes of tomato, grape, and rice. mdpi.com
The amino acid sequences of zingiberene synthases and other related sesquiterpene synthases can vary considerably across different plant species, which accounts for the diversity of terpene products observed in nature. google.com Even subtle changes in the amino acid sequence can lead to significant shifts in the enzyme's product profile. For instance, a zingiberene synthase (ZIS) isolated from the wild tomato Solanum habrochaites shares 91% amino acid identity with a santalene and bergamotene synthase (SBS) from the same plant; however, the 67 differing amino acids are sufficient to alter the catalytic outcome and produce different primary products. google.com
Studies on members of the Zingiber genus have also highlighted this sequence diversity. A (+)-germacrene D synthase cloned from Zingiber officinale showed only 30-46% identity to other sesquiterpene synthases from angiosperms. nih.gov Similarly, the α-humulene synthase from Zingiber zerumbet has a 34-63% identity with known sesquiterpene synthases from other angiosperm species. nih.gov This degree of variation underscores the evolutionary plasticity of the TPS superfamily, which has allowed different plant species to develop unique profiles of specialized terpene compounds like zingiberene.
Table 2: Examples of Characterized Sesquiterpene Synthase Genes from Zingiber and Solanum Species
| Gene Name/Identifier | Source Organism | Primary Product(s) | Sequence Identity Notes |
|---|---|---|---|
| Zingiberene Synthase (ZIS) | Solanum habrochaites (Wild Tomato) | Zingiberene | 88% identity with PHS1 and 91% identity with SBS from the same species. google.com |
| (+)-Germacrene D synthase | Zingiber officinale (Ginger) | (+)-Germacrene D, Germacrene B | 30-46% identity with other angiosperm sesquiterpene synthases. nih.gov |
| α-Humulene synthase (ZSS1) | Zingiber zerumbet (Shampoo Ginger) | α-Humulene, β-Caryophyllene | 34-63% identity with other angiosperm sesquiterpene synthases. nih.gov |
| (S)-β-bisabolene synthase (ZoTps1) | Zingiber officinale (Ginger) | (S)-β-bisabolene | 49-53% identity with other sesquiterpene synthases from the genus Zingiber. researchgate.net |
Genetic and Metabolic Engineering for Enhanced Zingiberene Production
Plant-Based Genetic Engineering Strategies
Genetic modification of plants offers a direct route to increasing the synthesis of specific compounds within the organism's own cellular machinery. Strategies for zingiberene focus on manipulating key enzymes and pathways involved in its biosynthesis.
A primary strategy for boosting zingiberene levels is the overexpression of the gene encoding zingiberene synthase, the enzyme directly responsible for its synthesis. The wild tomato species, Solanum habrochaites, is a notable source of this enzyme and its genetic material. Certain accessions of S. habrochaites produce high levels of 7-epizingiberene (B1259837), a stereoisomer of zingiberene, in their glandular trichomes, which serves as a potent defense against various herbivores. nih.gov
Researchers have successfully identified and characterized the 7-epizingiberene synthase (ShZIS) from S. habrochaites. nih.gov This enzyme is unique as it utilizes (Z,Z)-farnesyl diphosphate (B83284) (Z,Z-FPP) as a substrate within the plastids, a departure from the more common sesquiterpene precursors. nih.gov By expressing the genes for both ShZIS and its specific precursor synthase (zFPP synthase) in the trichomes of cultivated tomato (Solanum lycopersicum), scientists have engineered tomatoes that produce 7-epizingiberene, thereby gaining resistance to pests like the whitefly. nih.gov This demonstrates that overexpressing the specific synthase gene is a viable method for producing desired sesquiterpenes in a target plant. nih.gov Earlier studies also showed that overexpressing an α-zingiberene synthase gene from lemon basil in tomato fruit led to an increase in both monoterpene and sesquiterpene content. nih.gov
The production of zingiberene is fundamentally limited by the availability of its molecular precursor, farnesyl diphosphate (FPP). Therefore, a critical aspect of metabolic engineering is the manipulation of upstream biosynthetic pathways to increase the intracellular pool of these precursors. In plants, sesquiterpenes like zingiberene are synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Engineering efforts aim to enhance the flux of carbon toward these precursors. While specific examples of manipulating these upstream pathways for zingiberene in plants are part of broader terpenoid engineering strategies, the principle is well-established. For instance, in microbial systems engineered for sesquiterpene production, overexpressing key genes from the mevalonate pathway has led to significant improvements in yield. nih.govacs.org A similar approach in plants, such as upregulating the genes for HMG-CoA reductase (HMGR) or FPP synthase (FPPS), could divert more metabolic resources toward zingiberene synthesis, although this must be carefully balanced to avoid detrimental effects on the plant's normal growth and development.
Introgression breeding is a traditional yet powerful technique that involves crossing a cultivated crop with a wild relative to introduce desirable traits, such as pest resistance conferred by compounds like zingiberene. frontiersin.orgfrontiersin.org This method leverages natural genetic diversity from crop wild relatives (CWRs) to improve modern cultivars. nih.gov The process involves backcrossing the hybrid offspring with the parent crop over several generations to retain the desired agronomic characteristics while incorporating the specific trait from the wild donor. goldenrice.org
For tomato, the wild species Solanum habrochaites serves as a valuable reservoir of genes for herbivore resistance, largely attributed to its production of zingiberene. nih.govgoogle.com By identifying accessions of S. habrochaites with high zingiberene content, breeders can use marker-assisted selection (MAS) to track the introgression of the specific genes responsible for this trait into elite tomato lines. nih.gov This approach has been successfully used to improve herbivore resistance in cultivated tomatoes, potentially reducing the need for chemical pesticides. nih.gov The development of introgression lines allows for the stable inheritance and expression of the high-zingiberene trait in a commercially viable genetic background. goldenrice.org
Heterologous Production in Microbial Systems
As an alternative to plant-based systems, microorganisms like bacteria and yeast are increasingly being engineered as cellular factories for producing valuable chemicals, including zingiberene. These systems offer advantages such as rapid growth cycles, scalability, and containment of the biosynthetic process in controlled bioreactors.
Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its well-understood genetics and rapid growth. wur.nl While specific high-titer production of zingiberene in E. coli is still an emerging area, the foundational work for producing its precursors and related molecules is well-established. For example, E. coli has been successfully engineered to produce zingerone, a related compound from ginger, by assembling a de novo biosynthetic pathway using heterologous genes. nih.gov This involved introducing genes encoding enzymes like tyrosine ammonia-lyase and benzalacetone synthase to create a multi-step pathway from simple starting materials. nih.gov
The synthesis of zingiberene in E. coli would similarly involve introducing the gene for zingiberene synthase and optimizing the upstream mevalonate pathway to ensure a sufficient supply of the FPP precursor. google.com Researchers have engineered E. coli to produce other aromatic chemicals, demonstrating its capability to be modified for complex biosynthetic tasks. nih.gov The challenge lies in balancing the metabolic load and avoiding the accumulation of toxic intermediates, which requires careful selection and expression of pathway genes.
Yeast, particularly oleaginous (oil-producing) species like Lipomyces starkeyi, have emerged as highly promising platforms for producing lipid-derived molecules and terpenes. nih.govnih.gov L. starkeyi is a logical choice for producing energy-dense compounds due to its natural ability to accumulate large amounts of lipids. acs.org
Researchers have successfully engineered L. starkeyi to produce α-zingiberene. nih.govpnnl.gov The process involved introducing an α-zingiberene synthase gene from either lemon basil or Hall's panicgrass into the yeast. acs.orgresearchgate.net To further enhance production, key genes from the native mevalonate pathway were overexpressed, which resulted in a 145% improvement in α-zingiberene synthesis. nih.govacs.org By optimizing the growth medium and cultivation conditions, including the carbon-to-nitrogen ratio, scientists significantly increased the final product titer. nih.gov
The following table summarizes the progressive improvements in α-zingiberene production in engineered L. starkeyi through various strategies.
Table 1: Stepwise Enhancement of α-Zingiberene Production in Engineered Lipomyces starkeyi
| Engineering Strategy/Condition | α-Zingiberene Titer (mg/L) | Reference |
|---|---|---|
| Initial transgenic strain in 4% glucose YPD medium | 17 | nih.gov |
| Transgenic strain in 8% glucose YPD medium | 59 | nih.gov |
| Overexpression of mevalonate pathway genes | ~145 (145% improvement over 59 mg/L) | nih.govacs.org |
Data sourced from studies on genetically engineered Lipomyces starkeyi. nih.govacs.orgpnnl.gov
This work establishes L. starkeyi as a viable and potent platform for the biosynthesis of α-zingiberene and potentially other valuable terpenoids, opening a new route for their sustainable production. nih.govacs.org
Optimization of Microbial Fermentation Conditions for Sesquiterpene Yields
The industrial-scale production of sesquiterpenes, including zingiberene, through microbial fermentation is a promising alternative to extraction from natural sources. osti.gov Optimizing fermentation conditions is critical to maximizing yield and productivity. nih.gov Key parameters that are typically manipulated include medium composition, temperature, pH, and aeration. mdpi.comnih.gov
Strategic optimization often involves a multi-step process, beginning with single-factor experiments to identify the most influential parameters, followed by statistical methods like Response Surface Methodology (RSM) to determine the optimal levels and interactions between these variables. nih.govnih.gov
Common strategies for enhancing sesquiterpene production in engineered microbes like Escherichia coli and Saccharomyces cerevisiae focus on improving the availability of the precursor farnesyl diphosphate (FPP). osti.govnih.govdtu.dk This is often achieved by:
Pathway Engineering: Overexpressing genes in the upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathways to boost precursor supply. For instance, overexpressing a truncated HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway, has been shown to significantly increase product titers. mdpi.com
Blocking Competing Pathways: Downregulating or knocking out genes that divert FPP to other metabolic pathways, such as sterol biosynthesis. The repression of the ERG9 gene, which encodes squalene (B77637) synthase, is a common target to increase the FPP pool available for sesquiterpene synthases. dtu.dk
Process Optimization: Fine-tuning fermentation conditions to balance microbial growth with product synthesis. nih.gov This includes optimizing the carbon source, nitrogen source, temperature, and pH. mdpi.comnih.gov For volatile compounds like many sesquiterpenes, implementing a two-phase fermentation system with an organic overlay (e.g., dodecane) can prevent product loss due to evaporation and reduce cytotoxicity. mdpi.com
The table below illustrates the impact of optimizing various fermentation parameters on the yield of different microbial products, highlighting the principles applicable to sesquiterpene synthesis.
Table 1: Examples of Fermentation Condition Optimization
| Parameter Optimized | Organism/Product | Initial Yield | Optimized Yield | Fold Increase | Reference |
|---|---|---|---|---|---|
| Medium Composition & Conditions | Rhodosporidium toruloides / Limonene | 52.5 mg/L | 358.1 mg/L | ~6.8 | mdpi.com |
| Medium Composition & Conditions | Aspergillus chevalieri / Physcion | ~27 mg/L | 82.0 mg/L | ~3.0 | nih.gov |
| Methionine Supply (for promoter regulation) | Saccharomyces cerevisiae / Patchoulol & Farnesol | Not specified | 16.9 mg/L & 20.2 mg/L | Not specified | dtu.dk |
Plant Cell and Tissue Culture for Zingiberene Production
Plant cell and tissue culture represent a biotechnological platform for producing valuable secondary metabolites like zingiberene, independent of geographical and climatic constraints. myfoodresearch.com This technology leverages the totipotency of plant cells, where a single cell can be cultured in vitro to regenerate a whole plant or produce specific compounds in an undifferentiated state (callus). myfoodresearch.comresearchgate.net
Strategies for Enhancing Secondary Metabolite Accumulation in Plant Cell Cultures
To overcome low yields, which often limit the commercial viability of plant cell culture technologies, various strategies have been developed to enhance the production of secondary metabolites. researchgate.netmdpi.com Elicitation is one of the most effective and widely studied of these strategies. nih.govnih.gov
Elicitation: This technique involves the addition of "elicitors" (biotic or abiotic signaling molecules) to the culture medium to trigger a defense response in the plant cells, which often leads to a significant increase in the synthesis and accumulation of secondary metabolites. nih.govnih.govirispublishers.com
Biotic Elicitors: These are derived from living organisms and include polysaccharides, glycoproteins, or extracts from fungi and bacteria. nih.govnih.gov For example, yeast extract has been shown to be an effective elicitor in ginger callus cultures for boosting antioxidant activity. myfoodresearch.com
Abiotic Elicitors: These are of non-biological origin and include physical factors like UV radiation or chemical agents such as heavy metal salts. nih.govnih.gov
Other key strategies include:
Medium and Culture Condition Optimization: Systematically adjusting nutrient media components (e.g., carbon source, salts), plant growth regulators, pH, and temperature can significantly impact both biomass growth and metabolite production. researchgate.netresearchgate.net
Precursor Feeding: Supplying biosynthetic precursors or intermediates to the culture can bypass early rate-limiting steps in a metabolic pathway and increase the flux towards the desired final product. researchgate.netresearchgate.net
Immobilization: Entrapping cells in a matrix (e.g., alginate) can improve productivity, protect cells from shear stress, and simplify the separation of the product from the biomass, especially for secreted compounds. slideshare.net
Permeabilization: Using agents to make the cell membrane permeable can facilitate the release of intracellularly stored products into the medium, which simplifies downstream processing and can alleviate feedback inhibition. researchgate.net
The selection of a high-yielding cell line remains a fundamental first step, as the capacity for secondary metabolite production is inherently genotype-specific. researchgate.net Often, a two-stage culture process is employed, where the first stage is optimized for rapid cell growth and biomass accumulation, and the second stage involves transferring the cells to a production medium, often including an elicitor, to maximize metabolite synthesis. nih.gov
Table 3: Common Strategies for Enhancing Secondary Metabolite Yields in Plant Cell Cultures
| Strategy | Description | Examples of Application | Reference |
|---|---|---|---|
| Elicitation | Inducing defense responses with biotic or abiotic agents to stimulate metabolite synthesis. | Fungal extracts, yeast extract, methyl jasmonate, salicylic (B10762653) acid, heavy metal salts. | nih.govnih.govnih.gov |
| Medium Optimization | Adjusting nutrients, growth regulators, pH, and temperature for optimal production. | Varying sucrose (B13894) concentration, modifying MS or B5 medium salt strength. | researchgate.netresearchgate.net |
| Precursor Feeding | Supplying pathway intermediates to increase product flux. | Addition of amino acids or early-stage pathway compounds. | researchgate.netresearchgate.net |
| Cell Immobilization | Entrapping cells in a polymer matrix. | Calcium alginate, polyacrylamide gels. | slideshare.net |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Amorphadiene |
| Artemisinic acid |
| Bisabolene |
| Caryophyllene |
| Dodecane |
| Ethanol (B145695) |
| Farnesene |
| Farnesol |
| Farnesyl diphosphate (FPP) |
| Gingerol |
| Glucose |
| Limonene |
| Mevalonate (MVA) |
| Methylerythritol phosphate (MEP) |
| Patchoulol |
| Physcion |
| Salicylic acid |
| Squalene |
Advanced Analytical Methodologies for Zingiberene Research
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual components from complex mixtures. The choice of chromatographic technique is dictated by the physicochemical properties of the target analyte, such as volatility and polarity.
Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)
Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like zingiberene. ekb.eg The method separates components based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a long, thin capillary column. nih.gov Due to its high volatility, zingiberene is ideally suited for GC analysis, which is widely used for profiling the essential oil composition of Zingiber officinale. ekb.eg
The process involves injecting the essential oil sample into a heated port, where it vaporizes. The carrier gas then sweeps the vaporized components onto the column. The oven temperature is gradually increased, allowing compounds to elute based on their boiling points and polarity, with zingiberene typically appearing as a major peak in the chromatogram of ginger oil. nih.govresearchgate.net
High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns to provide superior separation efficiency compared to traditional packed columns. This enhanced resolution is critical for analyzing complex essential oils, which can contain hundreds of constituents, including numerous isomers that are difficult to distinguish. researchgate.net HRGC can effectively separate zingiberene from structurally similar sesquiterpenes like β-sesquiphellandrene, ar-curcumene, and β-bisabolene, ensuring accurate identification and quantification. researchgate.net
Liquid Chromatography (LC) for Complex Mixture Analysis
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for separating non-volatile or thermally unstable compounds. ekb.eg While GC is preferred for zingiberene itself, HPLC is indispensable for analyzing the broader chemical profile of ginger extracts, which includes compounds like gingerols and shogaols that are prone to degradation at high temperatures. ekb.egnih.gov
In a typical reverse-phase HPLC setup, a polar mobile phase is used with a non-polar stationary phase. nih.gov This allows for the separation of a wide range of compounds based on their hydrophobicity. Studies have employed HPLC to develop chemical fingerprints for ginger products, which aids in quality control and authentication. ekb.eg The development of Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column, has enabled faster and more efficient separations of the complex chemical constituents in ginger. oup.comoup.com This is particularly useful in metabolomics studies aiming to differentiate between various ginger preparations by analyzing a comprehensive range of metabolites. oup.comoup.com
Silica (B1680970) Gel Column Chromatography for Isolation and Purification
For the preparative isolation of zingiberene for further research, silica gel column chromatography is a widely used and effective method. researchgate.netscientific.net This technique separates compounds based on their polarity. Silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl ether, is passed through the column. scientific.netwisdomlib.org
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic system, it provides definitive structural identification and highly sensitive quantification of target compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils and Extracts
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the most utilized method for the identification and quantification of zingiberene in essential oils and extracts. frontiersin.orgscielo.br After the GC column separates the individual components, they enter the mass spectrometer, where they are ionized and fragmented. This process creates a unique fragmentation pattern, or mass spectrum, for each compound, which serves as a chemical "fingerprint." nih.gov
The identity of zingiberene is confirmed by comparing its experimentally obtained mass spectrum and retention time with those from reference standards or established spectral libraries like NIST. scielo.brresearchgate.netfarmaciajournal.com Numerous studies have used GC-MS to determine the chemical composition of ginger essential oil from various geographical origins and under different processing conditions. These analyses consistently identify zingiberene as a major constituent, though its relative percentage can vary significantly. frontiersin.orgscielo.brmdpi.com For instance, different studies have reported zingiberene content ranging from 1.25% to over 40% of the total essential oil. researchgate.netresearchgate.netfarmaciajournal.com
**Table 1: Selected GC-MS Findings on Zingiberene Content in *Zingiber officinale***
| Source / Type | Zingiberene Content (%) | Other Major Compounds Identified | Reference |
|---|---|---|---|
| Z. officinale Essential Oil | 19.71% | (+)-β-cedrene, Farnesene, α-curcumene | frontiersin.org |
| Zingiberis rhizoma Essential Oil | 1.25% | Camphene, Eucalyptol, α-pinene | researchgate.netfarmaciajournal.com |
| Z. officinale Essential Oil (Steam Distillation) | 28.9% | β-phellandrene, ar-curcumene | scielo.br |
| Z. officinale Essential Oil | 42.97% | AR-curcumene, Zingerone | researchgate.net |
| Z. officinale Aqueous Extract | 16.58% | Zingerone, Gingerol | researchgate.net |
| Z. officinale Rhizome | 14.04% | Gingerol, β-d-glucopyranose | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the sensitive and selective analysis of complex mixtures, particularly for compounds not amenable to GC. nih.govnih.gov While GC-MS is the standard for zingiberene, LC-MS is crucial for the quantitative analysis of less volatile or thermally labile compounds in ginger, such as gingerols and shogaols. nih.gov The instability of these pungent compounds at high temperatures limits the utility of GC for their analysis. nih.gov
Extraction Methodologies for Zingiberene
Optimization of Extraction Parameters for Yield and Purity
The efficiency of zingiberene extraction is critically dependent on the methodological parameters employed. Researchers have investigated various techniques to enhance both the yield and purity of zingiberene from its natural sources, primarily ginger (Zingiber officinale). The optimization of parameters such as temperature, time, pressure, and solvent system is crucial for developing efficient and economically viable extraction processes.
Subcritical Water Extraction
Subcritical water extraction, a green technology, has been optimized for zingiberene recovery. In one study, a response surface methodology (RSM) was used to determine the optimal conditions for extracting zingiberene from ginger. undip.ac.idundip.ac.idresearchgate.net The independent variables investigated were temperature, extraction time, ginger-to-solvent ratio, and aging time. undip.ac.id The analysis of variance revealed that temperature was the most significant factor affecting the zingiberene content. undip.ac.id
The optimal conditions were identified as follows:
| Parameter | Optimized Value |
| Temperature | 125°C |
| Extraction Time | 20 minutes |
| Ginger-to-Solvent Ratio | 0.08 |
| Aging Time | 9 minutes |
Under these conditions, a zingiberene content of 0.036% was achieved. undip.ac.idundip.ac.id The study highlighted that while temperature had a significant impact, varying the extraction time, ginger-solvent ratio, and aging time did not show a statistically significant effect on the extracted content within the tested ranges. undip.ac.id
Supercritical CO2 Extraction
Supercritical carbon dioxide (scCO2) extraction is another advanced method utilized for obtaining high-quality ginger extracts. The yield and chemical composition of the extract, including zingiberene, are influenced by pressure, temperature, and the use of co-solvents.
Research has shown that scCO2 extraction with ethanol (B145695) as a co-solvent can lead to a higher yield (6.06%) compared to scCO2 alone (1.54%) or subcritical propane (B168953) extraction (2.06%). nih.gov The chemical profile of the extracts identified α-zingiberene as one of the most abundant compounds. nih.gov
Further studies have explored a range of conditions for scCO2 extraction. For instance, operating at pressures from 100 to 250 bar and temperatures from 20°C to 60°C has been investigated. mdpi.com One study determined that the maximum extraction yield of 2.62% was obtained at 250 bar and 40°C. mdpi.com Another set of optimal conditions for oleoresin recovery, which contains zingiberene, was found to be 50°C and 250 bar, yielding 22.88 mg of extract per gram of dry ginger. mdpi.com
A comparative study of different extraction methods reported the following α-zingiberene content in the extracted oil:
Supercritical Fluid Extraction (SFE) with CO2: 19.34% α-zingiberene (at 100 bar and 40°C). rsc.org
Steam Distillation (SD): 28.9% α-zingiberene (at 3 bar and 133°C). rsc.org
Hydrodistillation (HD): 15.70% α-zingiberene. rsc.org
These findings suggest that while SFE provides a good yield of the total extract, steam distillation can result in an essential oil with a higher relative concentration of α-zingiberene. rsc.org
Enzyme-Assisted and Microwave-Assisted Extraction
Enzyme-assisted extraction has been explored to improve the release of bioactive compounds from ginger leaves. While the primary focus of some studies is on total phenolic and flavonoid content, zingiberene is a known constituent of ginger leaf extracts. nih.gov Optimal conditions for enzyme-assisted extraction using Ultimase MFC were found to be a 0.1% (v/v) enzyme concentration, a 4-hour extraction time, and a liquid-to-solid ratio of 33.939 mL/g. nih.gov
Microwave-assisted extraction (MAE) has been optimized for the extraction of pungent compounds from ginger, with zingiberene being a key component of the essential oil. mdpi.com A study using a Box-Behnken design determined that the optimal conditions for the total extraction of gingerols and shogaols, and by extension other bioactive compounds, were an ethanol concentration of 87% in water, a temperature of 100°C, and a sample-to-solvent ratio of 0.431 g of ginger in 20 mL of solvent. mdpi.com
Conventional Solvent Extraction
Traditional solvent extraction methods have also been systematically studied to optimize the recovery of ginger compounds. The choice of solvent plays a significant role in the extraction yield due to the varying polarities of the solvents and their ability to solubilize different compounds.
In Soxhlet extractions, the highest yields were obtained using more polar solvents. A comparison of different solvents revealed the following extraction yields:
| Solvent | Extraction Yield (%) |
| Water | 17.93% |
| Ethanol | 17.70% |
| Ethyl Acetate | 8.28% |
| Hexane | 4.82% |
Source: nih.gov
However, it is important to note that high temperatures used in Soxhlet extraction can potentially lead to the thermal degradation of some bioactive compounds. nih.gov For the extraction of gingerol from fresh ginger rhizomes using n-hexane, the optimal conditions were found to be a temperature of 60°C with a feed mass of 109.7g in 350 mL of n-hexane. researchgate.net
The optimization of extraction parameters is a multifactorial process where the interplay between different variables determines the final yield and purity of zingiberene. The choice of the extraction method itself, from conventional solvent-based techniques to advanced methods like subcritical and supercritical fluid extraction, dictates the range of operable parameters and the characteristics of the final product.
Biological Activities and Molecular Mechanisms of Zingiberene
Ecological Role as an Allelochemical and Pest Control Agent
Zingiberene, a predominant sesquiterpene in ginger, plays a significant role in plant defense as an allelochemical, exhibiting a range of effects on various pest species. Its biological activities are a key area of research for the development of natural and sustainable pest management strategies.
Insect Repellent and Insecticidal Activities against Arthropods
Research has shown that essential oils containing zingiberene are effective against mosquitos. For instance, the essential oil of Zingiber officinale exhibited a 45% insecticidal and 61% repellent activity against Culex theileri. nih.gov In another study, red ginger juice, which contains zingiberene, showed a high mortality rate against Aedes aegypti larvae, with the highest mortality observed at a 100% concentration. The active compounds in red ginger are thought to damage the larval cell membrane, leading to lysis and disruption of plasma membrane permeability.
The stereochemistry of zingiberene can influence its biological activity. For example, 7-epizingiberene (B1259837), a stereoisomer found in wild tomatoes, has been shown to be a potent repellent against whiteflies (Bemisia tabaci). nih.govru.nl This suggests that the specific three-dimensional structure of the molecule is crucial for its interaction with insect olfactory systems.
Table 1: Insecticidal and Repellent Activity of Zingiberene-Containing Extracts
| Target Arthropod | Extract/Compound | Observed Effect | Efficacy |
|---|---|---|---|
| Culex theileri | Zingiber officinale essential oil | Insecticidal | 45% mortality |
| Culex theileri | Zingiber officinale essential oil | Repellent | 61% repellency |
| Aedes aegypti (larvae) | Red ginger (Zingiber officinale rosc) juice | Insecticidal | Up to 97% mortality at 100% concentration |
| Bemisia tabaci (Whitefly) | 7-epizingiberene | Repellent | Significant reduction in visitation |
Antifeedant Effects and Deterrence of Herbivorous Pests (e.g., Diabrotica speciosa, Whiteflies, Thrips)
Zingiberene acts as a significant antifeedant and deterrent, discouraging herbivorous pests from feeding on plants that produce this compound. This activity is a crucial aspect of its protective role in plants. Ginger extracts containing zingiberene have been shown to deter various insect pests. actajournal.com
Studies on whiteflies (Bemisia tabaci) have highlighted the deterrent properties of zingiberene. Ginger oil and its component zingiberene can repel whitefly adults on tomato plants, reducing their settling and oviposition. researchgate.net The stereoisomer 7-epizingiberene, found in wild tomatoes, is particularly effective at repelling adult whiteflies even before they land on the plant. ru.nl This pre-emptive repellency is a valuable trait for crop protection.
The antifeedant effects of zingiberene also extend to other pests like thrips (Thrips tabaci). Research on hydroponic lettuce has shown that higher concentrations of ginger extract, where zingiberene is a major component, lead to reduced feeding by thrips. ifsuldeminas.edu.brresearchgate.net This suggests that zingiberene can be a viable alternative to synthetic pesticides for controlling thrips in agricultural settings. ifsuldeminas.edu.brresearchgate.netifsuldeminas.edu.br Furthermore, compounds isolated from ginger rhizomes, including a zingiberene-rich fraction, have demonstrated moderate antifeedant activity against Spilosoma obliqua. nih.gov
Influence on Insect Fecundity and Biological Parameters
Beyond direct toxicity and repellency, zingiberene and its associated compounds in ginger extracts can exert sublethal effects on insects, impacting their fecundity and other vital biological parameters. These effects can lead to a reduction in pest populations over time.
For instance, studies on the cotton leafworm, Spodoptera littoralis, revealed that sublethal concentrations of ginger oil significantly prolonged the larval and pupal durations and increased pupal weight compared to a control group. bioone.org Such developmental delays can increase the insects' vulnerability to natural enemies and environmental stressors.
Research on sorghum aphids (Melanaphis sorghi) treated with ginger shoot extract demonstrated a significant decrease in litter size and longevity with increasing concentrations of the extract. mdpi.com This indicates a direct negative impact on the reproductive capacity of the aphids. Similarly, ginger has been found to be effective in reducing the oviposition of the diamondback moth (Plutella xylostella). actajournal.com
Interestingly, in a study on the silkworm, Bombyx mori, topical application of a methanol (B129727) solution of zingiberene was found to have a probable activity analogous to a natural Juvenile Hormone (JH). easletters.com This suggests that zingiberene can interfere with the hormonal regulation of insect development, which could have varying effects depending on the insect species and the timing of exposure.
Molecular Mechanisms of Action in Pest Control (e.g., Interference with Insect Metabolic Pathways)
The pest control properties of zingiberene and other ginger-derived compounds stem from their ability to interfere with critical physiological and metabolic pathways in insects. entomoljournal.com One of the key molecular mechanisms identified is the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.netnih.gov AChE is crucial for the proper functioning of the insect nervous system, and its inhibition leads to paralysis and death. nih.govcabidigitallibrary.org Both α-zingiberene and its stereoisomer, 7-epizingiberene, have been identified as AChE inhibitors. researchgate.netnih.govresearchgate.net
In addition to neurotoxicity, ginger extracts containing zingiberene can disrupt other metabolic processes. Studies on sorghum aphids have shown that these extracts can significantly inhibit the activities of digestive enzymes such as pepsin, lipase, and α-amylase. mdpi.com This inhibition can lead to malnutrition and reduced growth. mdpi.com
Furthermore, these extracts can affect the activity of detoxification enzymes. In sorghum aphids, ginger shoot extract was found to significantly activate carboxylesterase (CarE) activity, while the activity of glutathione (B108866) S-transferase (GST) initially increased and then decreased. mdpi.com This modulation of detoxification pathways can impact the insect's ability to cope with other toxins in its environment. The collective interference with the nervous system, digestion, and detoxification pathways underscores the multifaceted molecular mechanisms through which zingiberene exerts its pest control effects. entomoljournal.comresearchgate.net
Antimicrobial Research
Zingiberene, as a major constituent of ginger essential oil, has been the subject of research into its antimicrobial properties, particularly its ability to combat various pathogenic bacteria.
Antibacterial Activities and Potential Mechanisms
Ginger essential oil, rich in zingiberene, has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cell membrane. myfoodresearch.comnih.gov This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as nucleic acids and proteins, which ultimately results in bacterial cell death. myfoodresearch.comnih.govmdpi.comacademicjournals.org
Studies have quantified the antibacterial efficacy of ginger essential oil against specific bacterial strains. For instance, against Staphylococcus aureus, a Gram-positive bacterium, the diameter of the inhibition zone was measured at 17.1 mm, with a minimum inhibitory concentration (MIC) of 1.0 mg/mL and a minimum bactericidal concentration (MBC) of 2.0 mg/mL. nih.govresearchgate.net Against the Gram-negative bacterium Escherichia coli, the inhibition zone was 12.3 mm, with an MIC of 2.0 mg/mL and an MBC of 4.0 mg/mL. nih.govresearchgate.net
Further research has shown the effectiveness of ginger extracts against other clinically relevant bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. journalsajrm.com The antibacterial activity of ginger extracts has been found to be dose-dependent. journalsajrm.com In the case of Shewanella putrefaciens, ginger essential oil displayed an MIC of 2.0 μL/mL and an MBC of 4.0 μL/mL, with investigations confirming cell membrane destruction as a key mechanism. mdpi.com The bioactive components in ginger, including zingiberene, are considered responsible for these antimicrobial effects. dovepress.com
Table 2: Antibacterial Activity of Zingiberene-Rich Ginger Essential Oil
| Bacterial Strain | Gram Stain | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | Positive | 17.1 | 1.0 | 2.0 |
| Escherichia coli | Negative | 12.3 | 2.0 | 4.0 |
| Shewanella putrefaciens | Negative | - | 2.0 (μL/mL) | 4.0 (μL/mL) |
| Streptococcus spp. | Positive | 22.0±1.1 | - | - |
| Pseudomonas aeruginosa | Negative | 11.1±1.7 | - | - |
| Candida albicans | - | 2.0 | - | - |
Antifungal Properties (e.g., against Aspergillus flavus, Fusarium verticillioides)
Zingiberene, as a principal constituent of ginger essential oil, has been investigated for its antifungal capabilities against pathogenic fungi such as Aspergillus flavus and Fusaurus verticillioides. Research on ginger essential oil, where α-zingiberene is a predominant component, has demonstrated notable inhibitory effects on fungal growth and mycotoxin production. researchgate.netunirioja.es
Studies evaluating ginger essential oil against Fusarium verticillioides have identified a minimum inhibitory concentration (MIC) of 2500 µg/mL. researchgate.netunirioja.es At concentrations of 4000 and 5000 µg/mL, the essential oil was found to reduce ergosterol (B1671047) biosynthesis by 57% and 100%, respectively. researchgate.netunirioja.es Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts membrane integrity. This disruption is a key mechanism of the oil's antifungal action. researchgate.net The inhibitory effects also extend to mycotoxins, with significant reductions in fumonisin B1 (FB1) and fumonisin B2 (FB2) production at essential oil concentrations of 4000 µg/mL and 2000 µg/mL, respectively. researchgate.netunirioja.es Morphological changes, including damage to the fungal cell wall, have also been observed following exposure to the essential oil. bohrium.com
Against Aspergillus flavus, methanolic extracts of ginger have shown an inhibitory effect, with a reported MIC value of 200 μg/mL. The antifungal action of ginger essential oil against this fungus is suggested to involve the depolarization of the mitochondrial membrane. zivak.com
| Fungus | Activity | Concentration / MIC | Reference |
|---|---|---|---|
| Fusarium verticillioides | Minimum Inhibitory Concentration (MIC) | 2500 µg/mL | researchgate.netunirioja.es |
| Fusarium verticillioides | Ergosterol Biosynthesis Reduction (57%) | 4000 µg/mL | researchgate.netunirioja.es |
| Fusarium verticillioides | Ergosterol Biosynthesis Reduction (100%) | 5000 µg/mL | researchgate.netunirioja.es |
| Fusarium verticillioides | Fumonisin B1 Production Inhibition | 4000 µg/mL | researchgate.netunirioja.es |
| Fusarium verticillioides | Fumonisin B2 Production Inhibition | 2000 µg/mL | researchgate.netunirioja.es |
| Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 200 µg/mL (Methanolic Extract) |
Antiviral Effects and Molecular Interactions (e.g., Binding to SARS-CoV-2 Spike Protein)
In silico studies have explored the potential of zingiberene to interfere with viral entry, particularly concerning SARS-CoV-2, the virus responsible for COVID-19. These computational analyses have focused on the interaction between zingiberene and key proteins involved in the viral infection process, such as the Spike (S) protein, angiotensin-converting enzyme 2 (ACE2), and the serine protease TMPRSS2. nih.govnih.gov
Molecular docking simulations have revealed that zingiberene exhibits a notable binding affinity for the SARS-CoV-2 Spike protein, with a significant binding energy score of -6.23 kcal/mol. nih.govnih.gov This interaction is of interest as the Spike protein is crucial for the virus to dock onto host cells. nih.gov Further computational studies have also shown that zingiberene can effectively bind to the ACE2 receptor and the extracellular domain of TMPRSS2, both of which are host proteins that SARS-CoV-2 exploits for entry into cells. nih.govnih.gov The binding energy of zingiberene with ACE2 was calculated to be -5.77 kcal/mol, and with TMPRSS2, it was -5.52 kcal/mol. nih.govnih.gov These findings suggest a potential mechanism by which zingiberene might interfere with the initial stages of viral infection. nih.govcore.ac.uk
Anti-inflammatory Investigations (Cellular and Molecular Levels)
Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, Akt)
Zingiberene, as a component of ginger, is implicated in the modulation of critical intracellular signaling pathways that regulate inflammation. Research has highlighted the ability of ginger's bioactive compounds to inhibit the activation of nuclear factor kappa B (NF-κB) and protein kinase B (Akt) signaling pathways. nih.govmdpi.com The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. mdpi.comresearchgate.net
Studies have shown that ginger extracts can prevent the activation of NF-κB, which in turn suppresses the transcription of genes for inflammatory cytokines. mdpi.comresearchgate.net This inhibitory effect on NF-κB is a key mechanism behind the anti-inflammatory properties attributed to ginger. researchgate.net Similarly, the inhibition of the Akt pathway, which is involved in cell survival and proliferation, also contributes to the anti-inflammatory effects of ginger's constituents. nih.govmdpi.com By modulating these key signaling cascades, compounds within ginger, including zingiberene, can exert control over the inflammatory process at a molecular level. nih.gov
Regulation of Pro-inflammatory Mediators (e.g., Cytokines, COX-2, LOX)
The anti-inflammatory effects of zingiberene are also associated with the regulation of pro-inflammatory mediators. Bioactive compounds in ginger have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX), enzymes that are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.netresearchgate.netmdpi.com The inhibition of these enzymes reduces the production of these inflammatory molecules. researchgate.net
| Mediator | Effect | Reference |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibition | researchgate.netresearchgate.net |
| 5-Lipoxygenase (LOX) | Inhibition | researchgate.netresearchgate.netmdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Production | mdpi.comresearchgate.net |
| Interleukin-1β (IL-1β) | Reduced Production | mdpi.comresearchgate.net |
| Interleukin-6 (IL-6) | Reduced Production | mdpi.comresearchgate.net |
Effects on Immune Cell Function (e.g., Macrophages, Neutrophils, T cells)
The anti-inflammatory properties of zingiberene also manifest through its effects on various immune cells. Studies on ginger extract have demonstrated an inhibitory effect on macrophage activation. This includes a reduction in the production of pro-inflammatory cytokines and chemokines by macrophages stimulated with lipopolysaccharide (LPS). Furthermore, ginger extract has been observed to down-regulate the expression of MHC class II molecules on macrophages, which negatively impacts their antigen-presenting function and subsequently leads to a reduction in T cell proliferation.
In addition to macrophages and T cells, research suggests a potential modulatory effect on neutrophils. Some studies have indicated that ginger may influence the trafficking of inflammatory cells, including neutrophils. Specifically, certain compounds in ginger have been found to mitigate neutrophil extracellular trap (NET) formation, a process implicated in various inflammatory conditions.
Antioxidant Research
Zingiberene, as a significant component of ginger essential oil, contributes to its notable antioxidant properties. The antioxidant activity of ginger and its constituents has been evaluated through various in vitro assays, demonstrating a capacity to scavenge a range of free radicals. nih.govnih.gov
Research on ginger essential oil has shown potent hydroxyl radical (OH•) scavenging activity. nih.gov It also exhibits the ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.govnih.gov The capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical has also been documented, although some studies suggest this activity may be less pronounced compared to other radicals. nih.gov
Beyond direct radical scavenging, the antioxidant mechanisms of ginger essential oil include chelating capacity and the ability to inhibit lipid peroxidation. nih.gov In vivo studies have further shown that ginger essential oil can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov This multifaceted antioxidant profile underscores the potential of zingiberene to mitigate oxidative stress. mdpi.com
Free Radical Scavenging Mechanisms
The primary mechanisms by which compounds like zingiberene exert their antioxidant effects involve donating hydrogen atoms or electrons to neutralize free radicals. Assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to assess this activity. nih.gov In these tests, the antioxidant compound reduces the stable radical (DPPH• or ABTS•+), leading to a measurable color change. nih.govresearchgate.net Studies on ginger extracts have demonstrated significant scavenging activity against these radicals. researchgate.net For instance, ethanol (B145695) extracts of ginger have shown up to 90.2% scavenging of superoxide radicals at a concentration of 500mg/ml. Another defense mechanism is the reduction of transition metals, such as the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is measured by the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Zingiberene, among other compounds in ginger, is believed to contribute to this reductive ability, which is a key part of the antioxidation defense system. nih.gov
Table 1: Antioxidant Assays and Mechanisms
| Assay | Mechanism | Role of Zingiberene/Ginger Extract |
|---|---|---|
| DPPH Radical Scavenging | Donates a hydrogen atom or electron to the stable DPPH• free radical, neutralizing it. researchgate.net | Ginger extracts containing zingiberene show significant dose-dependent scavenging activity. researchgate.net |
| ABTS Radical Scavenging | Donates a hydrogen atom to the ABTS•+ radical cation, quenching the radical. nih.gov | Aqueous and ethanol extracts of ginger demonstrate potent scavenging of ABTS radicals. |
| Superoxide Radical Scavenging | Inhibits the generation of superoxide anion radicals. | Ginger extracts effectively scavenge superoxide radicals, with ethanol extracts showing up to 90.2% inhibition. |
| Ferric Reducing Antioxidant Power (FRAP) | Reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), demonstrating electron-donating capability. nih.gov | Zingiberene is suggested to contribute to the reductive ability observed in ginger extracts. nih.gov |
Activation of Cellular Antioxidant Defense Pathways (e.g., Nrf2 signaling)
Beyond direct radical scavenging, components of ginger are known to activate endogenous antioxidant pathways, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway being a critical target. nih.gov The Nrf2 pathway is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of protective enzymes. nih.gov When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes for enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione S-transferases. plu.mxnih.govresearchgate.net
While direct studies on zingiberene's specific role in Nrf2 activation are limited, research on other ginger constituents provides strong evidence for the plant's modulation of this pathway. For example, 6-shogaol, another compound from ginger, has been shown to enhance the translocation of Nrf2 to the nucleus in PC12 cells, leading to the upregulation of phase II antioxidant molecules and protecting cells from oxidative stress. nih.gov Similarly, zerumbone, a structurally related sesquiterpene found in tropical ginger, activates Nrf2-ARE signaling, inducing HO-1 expression in mouse skin and epidermal cells. researchgate.net Ginger extracts have also been found to upregulate the expression of Nrf2, which in turn activates endogenous antioxidant enzymes, providing protection against cellular damage. nih.govplu.mxmums.ac.ir This collective evidence suggests that the protective effects of ginger's phytochemical profile, which includes zingiberene, are mediated in part through the bolstering of cellular defenses via the Nrf2 pathway. nih.gov
Antitumor/Anticancer Research (In Vitro and Cellular Models)
Inhibition of Cancer Cell Growth and Proliferation
Zingiberene has demonstrated significant potential in inhibiting the growth and proliferation of cancer cells in various in vitro models. nih.govresearchgate.net Research has particularly focused on its effects against human colon cancer cells. researchgate.netjbuon.com Studies using the HT-29 colon cancer (CC) cell line have shown that zingiberene can considerably inhibit cell proliferation in a dose-dependent manner. nih.govjbuon.com
The inhibitory action of zingiberene was assessed through cell counting assays and colony formation assays. researchgate.net In these experiments, treatment with zingiberene led to a marked reduction in the viability of HT-29 cells. jbuon.com The compound also caused significant changes in cellular morphology and inhibited the ability of cancer cells to form colonies, a key characteristic of cancer cell proliferation. researchgate.net Notably, the growth-inhibitory effects were selective, showing more potent effects on the HT-29 cancer cells compared to the non-cancerous CCD-18Co cell line. jbuon.com In addition to colon cancer, zingiberene has been reported to suppress the growth of MDA-MB-231 breast cancer cells. researchgate.net
Table 2: Effect of Zingiberene on Cancer Cell Proliferation
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| HT-29 | Human Colon Cancer | Dose-dependent inhibition of cell proliferation and colony formation. | nih.govresearchgate.netjbuon.com |
| MDA-MB-231 | Human Breast Cancer | Reduced cell viability. | researchgate.net |
| CCD-18Co | Non-cancerous Colon Cells | Less inhibition observed compared to HT-29 cancer cells, suggesting selectivity. | jbuon.com |
Induction of Autophagy and Apoptosis-related Pathways
A primary mechanism underlying zingiberene's anticancer activity is the induction of programmed cell death pathways, specifically autophagy and apoptosis. researchgate.netnih.gov Autophagy is a cellular process of self-degradation of cellular components, and its excessive or sustained activation can lead to cell death. nih.gov
In studies on HT-29 colon cancer cells, zingiberene was found to be a potent inducer of autophagy. nih.govjbuon.com This was confirmed through transmission electron microscopy, which revealed the formation of autophagic vesicles in zingiberene-treated cells. jbuon.com The induction of autophagy was further substantiated by molecular changes, including a significant increase in the expression of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and a decrease in the expression of p62 (sequestosome 1). nih.govjbuon.com The conversion from LC3-I to LC3-II and the degradation of p62 are hallmark indicators of autophagic flux. researchgate.net Furthermore, zingiberene treatment was shown to activate autophagy-related caspases in HT-29 cells, linking the autophagic process to cell death execution. nih.govjbuon.com Zingiberene has also been reported to induce apoptotic cell death in breast cancer cells. researchgate.net
Modulation of Oncogenic Signaling Cascades (e.g., PI3K/AKT/mTOR Pathway)
Zingiberene exerts its anticancer effects by modulating key signaling cascades that are frequently deregulated in cancer, such as the PI3K/AKT/mTOR pathway. nih.gov This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism, and its inappropriate activation is a hallmark of many human cancers. mdpi.comnih.gov
Research has demonstrated that zingiberene can effectively inhibit the PI3K/AKT/mTOR signaling pathway in human colon cancer cells. nih.govjbuon.com Treatment of HT-29 cells with zingiberene resulted in a concentration-dependent decrease in the phosphorylation of the central components of this pathway: PI3K, AKT, and mTOR. researchgate.netjbuon.com It is important to note that while the phosphorylated (active) forms of these proteins were reduced, zingiberene did not have a significant effect on their total expression levels. jbuon.com By inhibiting the phosphorylation and thus the activation of PI3K, AKT, and mTOR, zingiberene effectively blocks downstream signaling that would otherwise promote cancer cell proliferation and survival. researchgate.netresearchgate.net This suppression of a critical oncogenic pathway is a key molecular mechanism contributing to zingiberene's antitumor activity. nih.govresearchgate.net
Computational and Structural Biology Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as zingiberene, and a target protein.
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for zingiberene by predicting its interactions with various protein targets implicated in a range of diseases.
Cytochrome P450 Enzymes: Docking studies have shown that zingiberene can interact with the active sites of several human cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govresearchgate.net These interactions are primarily mediated by hydrogen bonds and, to a lesser extent, π-π stacking. nih.govresearchgate.net For instance, against cytochrome P450 (PDB ID: 4J14), a key protein in fungal infections, zingiberene demonstrated a notable binding affinity. wu.ac.th This suggests that zingiberene may influence the metabolism of other drugs, highlighting the potential for herb-drug interactions. nih.govresearchgate.net
Viral Proteins: Zingiberene has been investigated as a potential antiviral agent through molecular docking simulations against various viral proteins. In the context of SARS-CoV-2, zingiberene has shown effective binding affinity towards Angiotensin-Converting Enzyme 2 (ACE2), the host cell receptor for the virus, as well as the spike protein and the serine protease TMPRSS2, which is crucial for viral entry. drdo.gov.inresearchgate.net It has also been identified as a potential inhibitor of the Dengue virus nonstructural protein 5 (NS5), a key enzyme in viral replication. uin-malang.ac.idcmu.ac.th Docking studies revealed that zingiberene binds to the MTase domain of the NS5 protein. cmu.ac.th
Cancer Targets: The anticancer potential of zingiberene has been explored by docking it with various proteins involved in cancer progression. Studies have shown that zingiberene exhibits strong binding affinity towards several cancer targets. rjlbpcs.com For example, it has demonstrated good binding energy scores towards the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, which are key regulators of apoptosis. pjps.pk Molecular docking has also been used to investigate its interaction with other cancer-related proteins like cyclin D1, cdk-2, cdk-4, and VEGF, suggesting a role in cell cycle regulation and angiogenesis inhibition. researchgate.net Furthermore, zingiberene has been identified as a potential inhibitor of the NEK7 protein, a kinase implicated in several cancers. als-journal.com
A critical aspect of molecular docking is the estimation of the binding energy, which quantifies the strength of the interaction between the ligand and the protein. A lower, more negative binding energy generally indicates a more stable and favorable interaction.
In studies related to SARS-CoV-2, zingiberene exhibited significant binding energies. For instance, it scored a binding energy of -6.23 kcal/mol with the spike protein, -5.77 kcal/mol with ACE2, and -5.52 kcal/mol with the extracellular domain of TMPRSS2. drdo.gov.inresearchgate.net Another study reported a binding affinity of -6.39 kcal/mol for α-zingiberene against a COVID-19 protein. worldscientific.com
When docked against cancer targets, zingiberene showed a binding energy of -6.8 kcal/mol towards Bax and -5.5 kcal/mol towards Bcl-2 proteins. pjps.pk In the context of fungal infections, zingiberene displayed a binding affinity of -6.8 kcal/mol against cytochrome P450 (4J14). wu.ac.th Furthermore, in a study on thrombolytic effects, zingiberene demonstrated the highest binding affinity of -5.86 Kcal/mol to amino acid residue 195. researchgate.net
Table 1: Estimated Binding Energies of Zingiberene with Various Protein Targets
| Target Protein | Disease/Function | PDB ID | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Spike Protein | Viral Infection | --- | -6.23 | drdo.gov.in |
| ACE2 | Viral Infection | --- | -5.77 | drdo.gov.in |
| TMPRSS2 | Viral Infection | --- | -5.52 | drdo.gov.in |
| COVID-19 Protein | Viral Infection | --- | -6.39 | worldscientific.com |
| Bax | Cancer | --- | -6.8 | pjps.pk |
| Bcl-2 | Cancer | --- | -5.5 | pjps.pk |
| Cytochrome P450 | Fungal Infection | 4J14 | -6.8 | wu.ac.th |
| Amino Acid Residue 195 | Thrombolysis | --- | -5.86 | researchgate.net |
| HDAC1 | Neuroinflammation | --- | IC50: 2.3 µM | unisi.it |
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like zingiberene relates to its biological activity. This knowledge is vital for designing more potent and selective therapeutic agents.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For sesquiterpenes like zingiberene, the hydrocarbon skeleton and the presence and position of double bonds and functional groups are key determinants of their bioactivity. While specific pharmacophore models for zingiberene are still being developed, SAR studies of related compounds can provide insights. The lipophilic nature of zingiberene, conferred by its hydrocarbon structure, is a critical feature for its interaction with many biological targets, often allowing it to penetrate cell membranes and interact with hydrophobic pockets in proteins. nih.govresearchgate.netsrtmun.ac.in
Based on the understanding of its structure and activity, researchers have begun to design and synthesize derivatives and analogs of zingiberene to enhance its therapeutic properties.
Hydroxy-zingiberene and Epoxy-zingiberene: In the wild tomato species Solanum habrochaites, two naturally occurring derivatives of 7-epi-zingiberene have been identified: 9-hydroxy-zingiberene and 9-hydroxy-10,11-epoxy-zingiberene. biorxiv.orgresearchgate.netuva.nl A single cytochrome P450 monooxygenase is responsible for the biosynthesis of these two compounds from 7-epi-zingiberene. biorxiv.orgresearchgate.netuva.nl Bioassays have revealed that these oxidized derivatives exhibit significant biological activities, including toxicity to whiteflies and inhibitory effects against various microorganisms. biorxiv.orgresearchgate.netuva.nl This highlights how the addition of hydroxyl and epoxy groups can modulate the bioactivity of the parent zingiberene molecule.
Other Derivatives: The synthesis of various zingiberene analogs has been explored to investigate their potential applications. For instance, the total synthesis of biyouyanagin A and its analogs involved the use of enantiomerically pure key building blocks, including ent-zingiberene. acs.org Additionally, partially and totally hydrogenated derivatives of α-zingiberene have been synthesized and evaluated for their cytotoxic activities. mdpi.com The structural elucidation and synthesis of zingiberene itself have been subjects of organic chemistry studies. kahedu.edu.in
The insights gained from molecular docking and SAR studies provide a solid foundation for the computational design of novel compounds based on the zingiberene scaffold. By modifying the zingiberene structure in silico—for example, by adding, removing, or substituting functional groups—researchers can predict which modifications are likely to improve binding affinity, selectivity, and pharmacokinetic properties. This rational design approach can significantly accelerate the discovery of new drug candidates derived from zingiberene, paving the way for the development of more effective and targeted therapies. The chemoenzymatic synthesis of zingiberene and its analogs further opens up possibilities for creating novel compounds with potential applications in agriculture and medicine. cardiff.ac.uk
In Silico Screening and Predictive Modeling
In silico screening and predictive modeling have become indispensable tools in modern drug discovery and computational biology. These computational approaches leverage the known three-dimensional structures of target proteins and the chemical information of ligands to predict binding affinities and potential biological activities, thereby accelerating the identification of promising bioactive compounds. For a natural sesquiterpene like zingiberene, these methods provide a rapid and cost-effective means to explore its therapeutic potential against a wide array of biological targets.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. This process aids in prioritizing compounds for further experimental testing. Zingiberene has been the subject of several such in silico studies to evaluate its potential as a therapeutic agent.
One notable study focused on identifying inhibitors for Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat due to its resistance to conventional antibiotics. nih.gov Through molecular docking studies against the Penicillin-Binding Protein (PBP2a), which is crucial for the resistance mechanism of MRSA, zingiberene was identified as a potential inhibitor. nih.gov It exhibited a strong binding energy of -7.4 kcal/mol, indicating a favorable interaction with the target protein. nih.gov
Similarly, the antibacterial potential of zingiberene has been explored against plant pathogens. A structure-based virtual screening approach was used to predict and confirm the activity of α-zingiberene against various Xanthomonas species, which are responsible for diseases in plants. nih.gov This highlights the potential application of zingiberene in agriculture as a natural bactericide. nih.gov
The therapeutic potential of zingiberene extends to anti-inflammatory and anti-allergic applications. Molecular docking studies have investigated its interaction with key receptors involved in allergic and inflammatory responses, namely the histamine (B1213489) H1 receptor (H1R) and the cysteinyl leukotriene receptor 1 (CysLTR1). phcogj.com The results showed that zingiberene binds to the same pocket on the H1R as the antihistamine drug cetirizine. phcogj.com It also binds to CysLTR1, though at a different site than the agonist leukotriene D4, suggesting a potential modulatory effect. phcogj.com
Furthermore, broader in silico screenings of compounds from the Zingiberaceae family, which includes ginger, have been conducted against various disease targets. These studies, while not always singling out zingiberene as the top candidate, provide a valuable context for its potential bioactivity. For instance, screenings have been performed against targets for malaria (Plasmodium falciparum lactate (B86563) dehydrogenase), diabetes (such as Glucokinase, PPAR-γ, and DPP4), and COVID-19 (SARS-CoV-2 main protease). nih.govniscpr.res.inui.ac.id Such computational analyses are crucial first steps in evaluating the therapeutic utility of natural products like zingiberene. niscpr.res.in
| Target Protein/Organism | Predicted Biological Activity | Key Findings | Citations |
|---|---|---|---|
| Penicillin-Binding Protein (PBP2a) of MRSA | Antibacterial | Zingiberene showed a good binding energy of -7.4 kcal/mol. | nih.gov |
| Xanthomonas species | Antibacterial (Agrochemical) | A structure-based virtual screening confirmed the potential antibacterial activity of α-zingiberene. | nih.gov |
| Histamine H1 Receptor (H1R) | Anti-allergic / Anti-inflammatory | Zingiberene binds to the same pocket as the antagonist cetirizine. | phcogj.com |
| Cysteinyl Leukotriene Receptor 1 (CysLTR1) | Anti-inflammatory | Binds to the receptor at a site distinct from the agonist leukotriene D4. | phcogj.com |
| Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Antimalarial | Screening of compounds from the Zingiberaceae family identified potential inhibitors. | nih.govusm.my |
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. ijpsjournal.comnih.gov These models are invaluable for predicting the activity of new or untested compounds and for understanding the molecular features that determine a specific biological effect.
For sesquiterpenes, the chemical class to which zingiberene belongs, QSAR models have been developed to predict their sedative activity. nih.govresearchgate.net In a study evaluating 18 different sesquiterpenes, a QSAR model was built that could reasonably predict sedative effects. nih.gov The model revealed that molar refractivity and the number of hydrogen bond acceptors were statistically significant structural features for this activity. nih.govresearchgate.net Such models provide a framework for predicting the potential central nervous system effects of zingiberene and its derivatives based on their specific structural attributes. nih.gov
Predictive modeling has also been applied to optimize the combined biological activities of essential oils. A study using a mixture design predictive model investigated the antioxidant and antimicrobial properties of essential oil blends containing α-zingiberene as a major component of ginger oil. researchgate.net This approach helps in identifying synergistic interactions between different compounds and optimizing formulations for enhanced efficacy. researchgate.net
Furthermore, docking studies, a form of predictive modeling, have been instrumental in elucidating the relationship between the specific stereochemistry of zingiberene and its biological function. Systematic docking studies showed that only the (4R, 7R) configuration of 7-epi-zingiberene could adopt the correct pose to be oxidized by the cytochrome P450 enzyme ShCYP71D184. biorxiv.org This demonstrates how precise structural features dictate the metabolic fate and subsequent biological activity of the molecule, as its oxidized derivatives show toxicity against whiteflies and various microorganisms. biorxiv.orguva.nl
| Model Type | Predicted Biological Activity | Important Structural Features/Descriptors | Citations |
|---|---|---|---|
| QSAR | Sedative Activity | Molar refractivity, number of hydrogen bond acceptors. | nih.govresearchgate.net |
| Mixture Design Predictive Model | Antioxidant & Antimicrobial Activity | Concentration of α-zingiberene in essential oil blends. | researchgate.net |
| Molecular Docking | Enzymatic Oxidation | The specific stereoisomer (4R, 7R) configuration of 7-epi-zingiberene. | biorxiv.org |
Future Directions and Emerging Research Avenues
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Zingiberene Research
The application of "omics" technologies is poised to revolutionize our understanding of zingiberene biosynthesis and its role within the complex metabolic network of plants like ginger (Zingiber officinale). A multi-faceted approach, integrating genomics, proteomics, and metabolomics, will provide a holistic view of the biological processes governing the production of this and other related compounds.
Genomics research has begun to lay the foundation for a deeper understanding of zingiberene synthesis. The sequencing of the ginger genome provides a crucial resource for identifying and characterizing the genes involved in the terpene biosynthesis pathway. worktribe.comlekovitesirovine.rs This includes not only the zingiberene synthase gene itself but also genes encoding upstream enzymes in the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways, which produce the precursor farnesyl pyrophosphate (FPP). mdpi.com Genomic studies enable the identification of regulatory elements, such as promoters and transcription factors, that control the expression of these genes, offering potential targets for metabolic engineering.
Transcriptomics , the study of gene expression, offers a dynamic view of how zingiberene production is regulated at the molecular level. Transcriptome analysis of different ginger tissues and developmental stages has revealed differential expression of genes involved in the biosynthesis of volatile oils, including zingiberene. dlsu.edu.phcabidigitallibrary.org By comparing the transcriptomes of high- and low-zingiberene-producing varieties or plants grown under different environmental conditions, researchers can pinpoint key regulatory genes and pathways.
Proteomics , the large-scale study of proteins, provides the next layer of functional information. Identifying and quantifying the proteins present in ginger rhizomes allows for the direct observation of the enzymes involved in zingiberene synthesis. This includes zingiberene synthase and other enzymes in the terpenoid pathway. Proteomic analysis can also shed light on post-translational modifications and protein-protein interactions that may regulate enzyme activity and, consequently, zingiberene accumulation.
Metabolomics , the comprehensive analysis of metabolites in a biological system, offers a direct snapshot of the chemical phenotype, including the accumulation of zingiberene and other related compounds. google.com Widely targeted volatilomics and metabolomics have been used to analyze the metabolic composition of various Zingiberaceae plants, revealing significant variations in monoterpenes and sesquiterpenes. google.com Untargeted metabolite profiling can help identify previously unknown compounds in ginger and how their levels correlate with zingiberene production. tandfonline.com This approach is crucial for understanding the broader metabolic context in which zingiberene is synthesized and its potential interactions with other phytochemicals.
The true power of these technologies lies in their integration. A systems biology approach, combining genomic, transcriptomic, proteomic, and metabolomic data, will enable the construction of comprehensive models of zingiberene biosynthesis. This integrated understanding is essential for developing targeted strategies to enhance zingiberene production through biotechnological approaches.
Development of Advanced Biotechnological Applications for Sustainable Production
The increasing demand for natural products like zingiberene necessitates the development of sustainable and efficient production methods that are not reliant on traditional agricultural practices. Advanced biotechnological applications, including metabolic engineering of microorganisms and various plant tissue culture techniques, offer promising avenues for the sustainable production of this valuable sesquiterpene.
Metabolic Engineering of Microorganisms: A significant area of research focuses on harnessing microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, as cellular factories for zingiberene production. dlsu.edu.ph This approach involves introducing the zingiberene synthase gene and optimizing the host's metabolic pathways to enhance the supply of the precursor molecule, farnesyl pyrophosphate (FPP). scientific.net Strategies include overexpressing key enzymes in the mevalonate pathway and down-regulating competing pathways to channel metabolic flux towards sesquiterpene synthesis. scientific.net The rapid growth rates and well-established genetic tools for these microorganisms make them attractive platforms for scalable and cost-effective production of zingiberene.
Plant Tissue Culture Techniques: In vitro cultivation of plant cells and tissues provides a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints.
Callus and Suspension Cultures: Initiating callus (an undifferentiated mass of plant cells) from ginger explants and establishing suspension cultures in liquid media can be a source of zingiberene. However, studies have shown that undifferentiated callus cultures of ginger may not produce gingerols and zingiberene, indicating that some degree of cell differentiation is necessary for the biosynthesis of these compounds. nih.govnih.gov
Hairy Root Cultures: The induction of hairy roots through transformation with Agrobacterium rhizogenes is a particularly promising technique. researchgate.net Hairy roots are known for their genetic stability, rapid growth in hormone-free media, and their capacity to produce secondary metabolites at levels comparable to or even higher than the parent plant. tandfonline.comwsu.edu This system offers a continuous and sustainable source for zingiberene production in a controlled bioreactor environment.
These biotechnological approaches not only offer a more sustainable means of production but also provide opportunities to enhance yields and produce novel derivatives of zingiberene through metabolic engineering and synthetic biology.
| Approach | Description | Key Advantages |
|---|---|---|
| Metabolic Engineering of Microorganisms | Introduction of zingiberene synthase gene and optimization of precursor pathways in hosts like E. coli and S. cerevisiae. | Rapid growth, scalability, cost-effectiveness, well-established genetic tools. |
| Plant Cell and Suspension Cultures | In vitro cultivation of undifferentiated ginger cells in controlled environments. | Production independent of climate, potential for process optimization. |
| Hairy Root Cultures | Induction of rapidly growing, genetically stable roots using Agrobacterium rhizogenes. | High growth rate, genetic stability, production in hormone-free media, potential for high yields in bioreactors. |
Exploration of Novel Extraction and Purification Technologies
The efficient isolation of zingiberene from its natural source, primarily ginger rhizomes, is crucial for its use in various applications. Traditional extraction methods often have limitations in terms of efficiency, solvent consumption, and environmental impact. Therefore, the exploration of novel, green, and efficient extraction and purification technologies is a key area of future research.
Advanced Extraction Techniques:
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is highly efficient for extracting non-polar compounds like zingiberene and offers the advantage of being solvent-free, as the CO2 can be easily removed by depressurization. google.com The selectivity of SFE can be fine-tuned by adjusting pressure and temperature. google.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process with reduced solvent consumption and extraction time compared to conventional methods. lekovitesirovine.rsdlsu.edu.ph Studies have shown that MAE can yield high-quality ginger essential oil with a significant content of zingiberene. lekovitesirovine.rs
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds. scispace.com This method is known for its high efficiency, reduced extraction time, and lower energy consumption. utm.my
Innovative Purification Technologies:
Column Chromatography: This remains a fundamental technique for the purification of zingiberene from crude extracts. An efficient preparative isolation process for zingiberene from ginger essential oil has been developed using intermittent silica (B1680970) gel column chromatography, achieving a final purity of 72.93%. scientific.net
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It has been successfully used for the preparative separation and purification of other bioactive compounds from ginger, such as gingerols, suggesting its potential for zingiberene purification. nih.gov
The development and optimization of these modern extraction and purification technologies will be instrumental in obtaining high-purity zingiberene in a sustainable and economically viable manner.
| Technology | Principle | Advantages |
|---|---|---|
| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluids (e.g., CO2) as solvents. | Solvent-free, high efficiency, tunable selectivity. google.com |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Rapid extraction, reduced solvent and energy consumption. lekovitesirovine.rsdlsu.edu.ph |
| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance extraction. | High efficiency, reduced time and energy use. scispace.comutm.my |
| Intermittent Silica Gel Column Chromatography | Chromatographic separation on a silica gel stationary phase. | Effective for preparative isolation and achieving high purity. scientific.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Avoids irreversible adsorption, suitable for preparative purification. nih.gov |
Interdisciplinary Research Collaborations for Comprehensive Understanding
A comprehensive understanding of zingiberene, from its biosynthesis to its potential applications, necessitates a collaborative, interdisciplinary approach. The complexity of biological systems and the multifaceted nature of natural product research demand the integration of expertise from various scientific fields.
Bridging Disciplines for a Holistic View:
Plant Biology and Genetics: Plant biologists and geneticists are essential for studying the in-planta biosynthesis of zingiberene, identifying and characterizing the genes and enzymes involved, and understanding its physiological role in the plant.
Chemistry and Biochemistry: Analytical chemists are crucial for developing advanced methods for the extraction, purification, and structural elucidation of zingiberene and its derivatives. Biochemists play a key role in characterizing the enzymes involved in its biosynthesis and understanding their catalytic mechanisms.
Chemical and Biological Engineering: These disciplines are vital for developing and optimizing biotechnological production platforms, such as microbial fermentation and plant cell culture systems. This includes metabolic engineering, synthetic biology, and bioreactor design.
Computational Biology and Bioinformatics: The vast datasets generated by omics technologies require the expertise of computational biologists and bioinformaticians for data analysis, modeling of metabolic pathways, and predicting gene function.
Pharmacology and Medicine: To explore the potential therapeutic applications of zingiberene, collaboration with pharmacologists and medical researchers is essential to investigate its biological activities, mechanisms of action, and potential as a lead compound for drug development.
The establishment of collaborative research groups, such as the Zingiberaceae collaborative research group (ZCRG), which brings together individuals and organizations from academia and industry, serves as a model for fostering such interdisciplinary efforts. inpst.net These collaborations can accelerate the pace of discovery and translation of research findings into practical applications. By breaking down the silos between different scientific disciplines, the research community can achieve a more complete and nuanced understanding of zingiberene and unlock its full potential.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Zingiberene from ginger extracts?
- Methodological Answer : Zingiberene isolation typically employs steam distillation or solvent extraction (e.g., hexane or ethanol), followed by chromatographic purification (column chromatography or HPLC). Validation via GC-MS or NMR is critical to confirm structural integrity . For reproducibility, document solvent ratios, temperature controls, and retention times, and cross-reference with established protocols from peer-reviewed studies.
Q. Which spectroscopic techniques are most reliable for Zingiberene identification and quantification?
- Methodological Answer : GC-MS is preferred for quantification due to its sensitivity in detecting terpenoids like Zingiberene. NMR (1H and 13C) provides structural elucidation, particularly for distinguishing stereoisomers. Always compare spectra with authenticated standards and report detection limits, signal-to-noise ratios, and calibration curves to ensure accuracy .
Q. How can researchers optimize Zingiberene extraction yields without degrading its chemical structure?
- Methodological Answer : Optimize parameters such as solvent polarity (e.g., hexane for non-polar extraction), temperature (avoid exceeding 60°C to prevent thermal degradation), and extraction duration (balance between yield and time efficiency). Use response surface methodology (RSM) or factorial design experiments to model optimal conditions .
Advanced Research Questions
Q. How can contradictory findings regarding Zingiberene’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be systematically addressed?
- Methodological Answer : Conduct dose-response studies across in vitro and in vivo models to identify concentration-dependent effects. Use meta-analysis to aggregate data from diverse studies, accounting for variables like cell line specificity, assay protocols (e.g., DPPH vs. FRAP for antioxidants), and purity levels (>95% Zingiberene recommended). Transparent reporting of confounding factors (e.g., solvent carriers) is essential .
Q. What experimental strategies are effective in elucidating Zingiberene’s biosynthetic pathways in Zingiber officinale?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of ginger rhizomes with metabolomic analysis to identify candidate genes (e.g., terpene synthases). Use CRISPR/Cas9 or RNAi to silence target genes and monitor Zingiberene production changes. Cross-validate findings with isotopic labeling (13C-glucose tracing) to track precursor incorporation .
Q. How should researchers control for variability in Zingiberene content due to plant growth conditions in comparative studies?
- Methodological Answer : Standardize cultivation protocols (soil pH, light cycles, irrigation) and use multivariate analysis (e.g., PCA) to correlate environmental factors with Zingiberene levels. Include internal controls, such as hydroponically grown plants under controlled conditions, and report geographical origin, harvest time, and post-harvest processing methods .
Q. What analytical approaches resolve challenges in quantifying Zingiberene in complex matrices (e.g., herbal formulations or biological tissues)?
- Methodological Answer : Employ matrix-matched calibration standards to account for interference in LC-MS/MS or UPLC analyses. For biological tissues, use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to enhance recovery rates. Validate methods via spike-and-recovery experiments and report limits of detection (LOD) and quantification (LOQ) .
Methodological Considerations
- Data Reprodubility : Always include detailed experimental protocols (e.g., instrument settings, sample preparation steps) in supplementary materials to enable replication .
- Ethical Compliance : For studies involving human subjects, ensure informed consent and IRB approval when testing Zingiberene-derived compounds, particularly in clinical or pharmacological research .
- Literature Synthesis : Systematically review existing studies using tools like PRISMA to identify research gaps, such as Zingiberene’s synergism with other phytochemicals or its pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
